(2R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid
Description
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-hydroxycyclohexyl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h5-7,10H,1-4,9H2,(H,11,12)/t5?,6?,7-/m1/s1 |
InChI Key |
ICAKBDBOADCOFJ-KPGICGJXSA-N |
Isomeric SMILES |
C1CCC(C(C1)[C@H](C(=O)O)N)O |
Canonical SMILES |
C1CCC(C(C1)C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Optical Resolution of racemic trans-2-Aminocyclohexanol
One prominent approach to obtain optically active (2R)-2-amino-2-(2-hydroxycyclohexyl)acetic acid involves resolving racemic trans-2-aminocyclohexanol via salt formation with an optically active acid, followed by separation and recovery of the desired enantiomer.
Method Description
- Starting Material: Racemic trans-2-aminocyclohexanol
- Resolving Agent: Optically active 2-methoxyphenylacetic acid (or its salts)
- Process:
- React racemic trans-2-aminocyclohexanol with optically active 2-methoxyphenylacetic acid to form diastereomeric salts.
- Separate the optically active salt by crystallization and filtration.
- Decompose the salt under controlled conditions (e.g., acid/base treatment) to release optically active trans-2-aminocyclohexanol.
- Further chemical modification converts the optically active amine into this compound.
Reaction Conditions and Solvents
- Use 0.5 to 2.0 equivalents of the optically active acid relative to the racemate, with 0.9 to 1.1 equivalents preferred for optimal yield.
- Solvents include water, methanol, ethanol, acetonitrile, tetrahydrofuran (THF), or mixtures thereof. Water and alcohol mixtures are particularly favored for operational safety and efficiency.
- The crystallization step is critical and performed under controlled temperature to maximize enantiomeric purity.
- Extraction solvents for recovering the free amine include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), ethers (diethyl ether), hydrocarbons (hexane, toluene), and halogenated solvents (chloroform, methylene chloride).
Advantages and Yield
- The method provides a high yield of optically active compound from low-cost racemic starting materials.
- It is industrially scalable and utilizes readily available resolving agents.
- The optical purity of the product is typically high due to selective crystallization.
Alternative Synthetic Approaches
While literature and patents predominantly emphasize resolution methods, direct asymmetric synthesis routes may also be employed, although specific detailed protocols for this compound are less documented. Such routes might involve:
- Enantioselective catalytic hydrogenation or reductive amination of suitable keto precursors.
- Use of chiral auxiliaries or catalysts to induce stereochemistry during amino acid backbone construction.
- Biocatalytic transformations utilizing enzymes selective for the (2R) configuration.
These approaches require further experimental validation and optimization for this specific compound.
Data Summary Table of Preparation Method
Research Findings and Industrial Relevance
- The resolution method using optically active 2-methoxyphenylacetic acid is well-documented in patent literature as an industrially viable process, offering simplicity and high yield.
- The choice of solvent system and precise stoichiometry of resolving agent critically affects the enantiomeric excess and overall yield.
- The process allows for recycling of the resolving agent, enhancing cost-effectiveness.
- The compound's stereochemistry is crucial for its application in pharmaceuticals or as a chiral building block, making enantiopure synthesis essential.
Chemical Reactions Analysis
Functional Group Reactions
The compound’s chemical reactivity stems from its functional groups:
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Alcohols, acid catalyst | Esters |
| Amino (-NH₂) | Amidation | Amine coupling reagents (e.g., HATU) | Amides |
| Hydroxyl (-OH) | Protection/Deprotection | Silylating agents, acid/base | Protected alcohols |
Esterification
The carboxylic acid group can react with alcohols to form esters, a reaction critical in medicinal chemistry for improving solubility or stability. For example, methyl esters of related compounds are hydrolyzed to generate the carboxylic acid .
Amidation
The amino group can participate in nucleophilic substitution or amidation. For instance, HATU-mediated coupling with amines (e.g., benzothiazol-2-ylamine) yields amides, as observed in similar cyclohexyl-acetic acid derivatives .
Hydroxyl Group Reactivity
The hydroxyl group on the cyclohexane ring may undergo protection (e.g., silylation) or deprotection. This is inferred from studies on analogous hydroxycyclohexyl derivatives, where hydroxyl groups are often modified to tune solubility or reactivity .
Biological Interactions
Preliminary research suggests potential biological activity due to structural similarity to neurotransmitters:
-
Neurotransmitter Modulation : The compound’s amino and hydroxyl groups may enable binding to glutamate receptors, influencing synaptic transmission.
-
Pharmacokinetics : Hydrogen bonding and hydrophobic interactions with biological targets could affect drug absorption and distribution.
Structural Comparisons
A comparison with analogous compounds highlights unique reactivity:
| Compound | Structural Features | Key Differences |
|---|---|---|
| (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid | Different stereochemistry | Altered reaction stereoselectivity |
| (S)-2-Amino-2-(4-hydroxyphenyl)acetic acid | Hydroxyphenyl instead of cyclohexane | Distinct aromatic interactions |
Experimental Validation
While direct experimental data for the target compound is scarce, analogous reactions from related compounds provide a framework:
-
Yield Optimization : Saponification of methyl esters yields carboxylic acids with 25–150 mg quantities under basic conditions .
-
Coupling Efficiency : HATU-mediated amide formation achieves yields up to 48 mg, depending on reaction time and amine reactivity .
Mechanistic Insights
Inferred reaction mechanisms include:
-
Ester Hydrolysis : Nucleophilic attack by hydroxide ions on the ester carbonyl, leading to carboxylate intermediates.
-
Amide Formation : Activation of carboxylic acids via coupling reagents (e.g., HATU) to facilitate nucleophilic substitution by amines.
Scientific Research Applications
(2R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid is an amino acid derivative that has a hydroxycyclohexyl group, with the chemical formula . It has a molecular weight of approximately 173.21 g/mol. The compound includes a carboxylic acid group (-COOH), an amino group (-NH2), and a hydroxy group (-OH) attached to a cyclohexane ring, which enhances its solubility and reactivity in biological systems.
Potential Applications
Research indicates that this compound exhibits potential biological activities, particularly in pharmacology. Its structural similarity to natural amino acids suggests it could interact with various biological pathways, potentially acting as a neurotransmitter modulator. Compounds with similar structures have been studied for their roles in pain management and neurological disorders due to their ability to influence receptor activity in the central nervous system.
Neurotransmitter Interaction
Studies on this compound interactions focus on its binding affinity with neurotransmitter receptors. Preliminary data suggest it may interact with glutamate receptors, which play crucial roles in synaptic transmission and plasticity. Understanding these interactions is essential for evaluating its therapeutic potential in treating neurological disorders.
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its effects at the molecular level.
- Molecular targets and pathways involved are not well-documented.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiators are its 2-hydroxycyclohexyl backbone and chiral (R)-configuration . Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Group Comparisons
*Calculated based on formula C8H15NO3.
Key Observations:
Hydrogen-Bonding Capacity: The hydroxyl group in the main compound enhances solubility in aqueous environments compared to analogs with non-polar substituents (e.g., -F, -OCH3) or ketones (-C=O) . Methoxy (-OCH3) and fluorophenyl groups reduce polarity, favoring lipid bilayer penetration .
Stereochemical Impact :
- The (2R)-configuration is critical for biological activity. For example, (R)-4-Fluorophenylglycine () is used in pharmaceuticals due to its enantioselective interactions, whereas the (S)-enantiomer may lack efficacy .
Ring System Differences: Cyclohexane vs. Bicyclic Systems: Compounds like (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid () exhibit enhanced metabolic stability due to steric hindrance from the bicyclic framework .
Physicochemical Properties and Handling
- Storage : Hydroxyl-containing compounds (e.g., main compound) require storage in dry, cool conditions to prevent hydrolysis, whereas halogenated analogs (e.g., ) may need inert atmospheres due to reactivity .
- Solubility : Polar groups (-OH, -COOH) enhance water solubility, making the main compound suitable for aqueous assays, while lipophilic groups (e.g., -CF3) favor membrane permeability .
Biological Activity
(2R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid, also known by its chemical formula C8H15NO3 and CAS number 1254172-34-3, is an amino acid derivative notable for its potential biological activities. This compound features a hydroxycyclohexyl group and possesses a chiral center, contributing to its stereochemical properties. The following sections will explore its biological activity, including neurotransmitter modulation, enzyme interactions, and potential therapeutic applications.
- Chemical Formula : C8H15NO3
- Molecular Weight : Approximately 173.21 g/mol
- CAS Number : 1254172-34-3
Structural Features
The compound contains:
- An amino group (-NH2)
- A carboxylic acid group (-COOH)
- A hydroxy group (-OH) attached to a cyclohexane ring
These features enhance the compound's solubility and reactivity in biological systems, making it a candidate for various pharmacological applications.
Neurotransmitter Modulation
Research indicates that this compound may interact with neurotransmitter receptors, particularly glutamate receptors. These receptors are crucial for synaptic transmission and plasticity, suggesting that this compound could influence neurological functions and potentially offer therapeutic benefits for conditions such as:
- Chronic Pain Management : Similar compounds have shown efficacy in modulating pain pathways.
- Neurological Disorders : Potential applications in treating disorders such as Alzheimer's disease and other neurodegenerative conditions due to its ability to affect neurotransmitter activity.
Enzyme Interactions
The compound is also being studied for its interactions with various enzymes. Preliminary studies suggest that it may modulate the activity of enzymes involved in metabolic pathways, which could lead to significant implications in drug development and therapeutic strategies.
Case Studies and Experimental Data
-
Binding Affinity Studies :
- Initial experiments have demonstrated that this compound exhibits binding affinity with glutamate receptors, indicating its potential role as a modulator of synaptic activity .
-
Synthesis and Derivatives :
- The synthesis of this compound typically involves multi-step organic reactions. Its structural similarities to natural amino acids suggest that derivatives could be synthesized to enhance specific biological activities .
-
Comparative Analysis :
- A comparative analysis of similar compounds reveals that this compound may possess unique pharmacological properties due to its specific hydroxycyclohexyl structure. This uniqueness may confer distinct advantages in targeting neurotransmitter systems compared to other amino acid derivatives .
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid | 773038-42-9 | Hydroxy group on cyclohexane ring | Potential neurotransmitter modulation |
| (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid | 1254172-33-2 | Different stereochemistry | Similar potential in neurological applications |
| (S)-2-Amino-2-(4-hydroxyphenyl)acetic acid | 22818-40-2 | Hydroxyphenyl instead of cyclohexane | Antibacterial properties linked to impurities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid, and how are key intermediates purified?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with glycine derivatives and cyclohexanol-based precursors. Key steps include:
- Acylation : Reacting glycine with acetic anhydride to introduce the acetamido group .
- Cyclohexyl Group Incorporation : Using cyclohexanol derivatives under acidic or basic conditions to form the hydroxycyclohexyl moiety.
- Chiral Resolution : Employing chiral catalysts or chromatography to isolate the (2R)-stereoisomer.
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or HPLC (C18 columns with acetonitrile/water gradients) ensure >95% purity .
Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?
- Methodological Answer :
- Amino Group : Reacts with acylating agents (e.g., acetic anhydride) or aldehydes (Schiff base formation).
- Hydroxy Group : Participates in esterification (e.g., with acetyl chloride) or oxidation (e.g., using KMnO₄ to form ketones).
- Carboxylic Acid : Forms amides (via EDC/NHS coupling) or esters (with methanol/H⁺).
Reactivity hierarchy: Carboxylic acid > Amino > Hydroxy, based on pKa and steric accessibility .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-proline or binaphthol-based catalysts to enforce stereoselectivity during cyclohexyl group attachment .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to bias the reaction toward the (2R)-configuration .
- Analytical Validation : Confirm stereopurity via chiral HPLC (Chiralpak AD-H column) or optical rotation comparisons with literature values .
Q. What advanced analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a wide concentration range (nM to mM) to identify non-linear effects.
- Cell Line Validation : Test in multiple models (e.g., primary neurons vs. immortalized lines) to rule out cell-specific artifacts .
- Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolyzed cyclohexyl groups) that may confound activity .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., NMDA receptors) to map binding pockets for the amino and hydroxy groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (pH 7.4, 150 mM NaCl) .
- QSAR Modeling : Coralate substituent effects (e.g., fluorine vs. hydroxy on cyclohexyl) with activity data from analogs .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s neurological activity?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Impurities >5% (e.g., diastereomers) can inhibit NMDA receptors non-specifically .
- Assay Conditions : Varying pH (6.5 vs. 7.4) alters ionization of the carboxylic acid group, affecting membrane permeability .
- Solution : Standardize synthetic protocols (e.g., USP guidelines) and validate assays with positive controls (e.g., MK-801 for NMDA inhibition) .
Comparative Studies
Q. How does the bioactivity of this compound compare to its fluorinated analogs?
- Methodological Answer :
- Fluorine Substitution : Replace the hydroxy group with fluorine (e.g., (R)-2-Amino-2-(4-fluorophenyl)acetic acid) to enhance metabolic stability.
- Activity Profile : Fluorinated analogs show 3–5× higher blood-brain barrier penetration in rodent models but reduced antioxidant capacity (IC₅₀: 12 μM vs. 8 μM for parent compound) .
- Tool for Mechanism : Use isotopic labeling (³H or ¹⁴C) to track distribution differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
